molecular formula C9H12ClF3N2 B1490211 4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2092481-18-8

4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1490211
CAS No.: 2092481-18-8
M. Wt: 240.65 g/mol
InChI Key: VWYAKDWYVGXBLT-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H12ClF3N2 and its molecular weight is 240.65 g/mol. The purity is usually 95%.
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Biological Activity

4-(Chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, characterized by its five-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The unique structural features of this compound, including the chloromethyl and trifluoromethyl groups, enhance its reactivity and potential for further functionalization in medicinal chemistry.

Chemical Structure

The chemical formula of this compound is C9H12ClF3NC_9H_{12}ClF_3N with a molecular weight of 240.65 g/mol. The presence of the chloromethyl group allows for versatile modifications, while the trifluoromethyl group increases lipophilicity, potentially enhancing biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit significant biological activities due to their ability to interact with various biological targets. The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Anti-inflammatory Inhibits inflammatory pathways, potentially reducing symptoms in conditions like arthritis.
Analgesic Provides pain relief through modulation of pain pathways.
Antimicrobial Exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent.
Enzyme Inhibition Interacts with specific enzymes, leading to inhibition that can alter metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to bind to various receptors and enzymes. Studies have shown that modifications in the pyrazole structure can enhance binding affinity and specificity towards biological targets. This interaction often leads to downstream effects that mediate biological responses.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro.
  • Analgesic Properties : Another research project assessed the analgesic potential by using animal models to test pain response after administration of the compound, showing a marked reduction in pain sensitivity compared to controls.
  • Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Synthesis and Functionalization

The synthesis of this compound involves several key steps:

  • Formation of Pyrazole Ring : Typically achieved through the reaction of hydrazine with a suitable carbonyl compound.
  • Chloromethylation : Introduction of the chloromethyl group using chloromethyl methyl ether in the presence of a Lewis acid.
  • Trifluoromethylation : This step can be performed using trifluoromethylating agents to enhance lipophilicity.

Properties

IUPAC Name

4-(chloromethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3N2/c1-6(2)4-15-5-7(3-10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYAKDWYVGXBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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